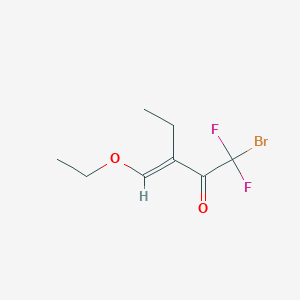

(3E)-1-Bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

Description

Properties

Molecular Formula |

C8H11BrF2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

(3E)-1-bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one |

InChI |

InChI=1S/C8H11BrF2O2/c1-3-6(5-13-4-2)7(12)8(9,10)11/h5H,3-4H2,1-2H3/b6-5+ |

InChI Key |

DISIVPCBGUIZPX-AATRIKPKSA-N |

Isomeric SMILES |

CC/C(=C\OCC)/C(=O)C(F)(F)Br |

Canonical SMILES |

CCC(=COCC)C(=O)C(F)(F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Reactivity : The target’s difluoro and bromo groups may enhance electrophilicity at the ketone, enabling nucleophilic attacks or participation in cross-coupling reactions, as seen in biphenyl oxazole synthesis .

- Stability: The ethoxymethylidene group likely stabilizes the enol form, reducing keto-enol tautomerism compared to simpler ketones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3E)-1-bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one?

- Methodology : A plausible approach involves bromination of a precursor ketone using reagents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃), followed by ethoxymethylidene introduction via Wittig or Horner-Wadsworth-Emmons reactions. Fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .

- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify intermediates via column chromatography.

Q. How can the stereochemistry (E/Z configuration) of the ethoxymethylidene group be confirmed?

- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the ethoxy group and adjacent substituents. For definitive confirmation, X-ray crystallography is recommended. Refinement with SHELXL (part of the SHELX suite) ensures accurate structural determination .

- Validation : Compare experimental NMR coupling constants (e.g., ) with computational predictions (DFT calculations).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Tools :

- NMR : NMR to resolve difluoromethyl signals; and NMR for backbone analysis.

- IR : Identify carbonyl (C=O) and C-F stretches (~1680 cm⁻¹ and 1100–1250 cm⁻¹, respectively).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Advanced Research Questions

Q. How do the difluoromethyl and ethoxymethylidene groups influence the compound’s electronic and steric properties?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and assess electron-withdrawing effects of fluorine.

- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs to quantify steric hindrance.

- Key Insight : Fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

Q. What strategies mitigate side reactions during bromination of the ketone precursor?

- Optimization :

- Temperature Control : Maintain sub-0°C conditions to suppress radical pathways.

- Catalyst Selection : Use FeCl₃ instead of AlCl₃ for milder activation, reducing over-bromination.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reagent solubility and selectivity .

- Troubleshooting : Monitor byproducts (e.g., di-brominated species) via LC-MS and adjust stoichiometry.

Q. How can contradictory crystallographic and spectroscopic data be resolved?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.